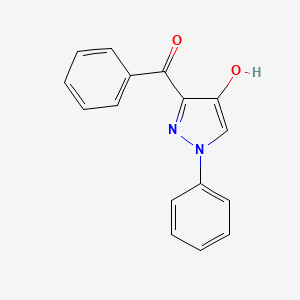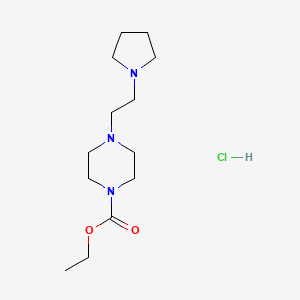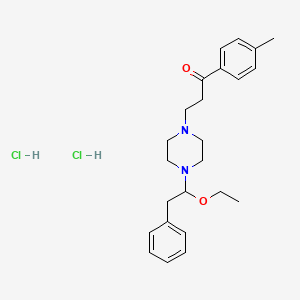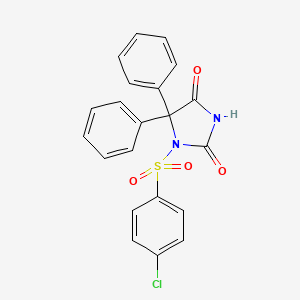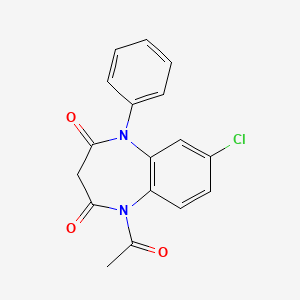
Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride: is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propyl chain substituted with two phenoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of piperidine with a propyl chain bearing two phenoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine: Medically, this compound has potential applications as an analgesic and anesthetic agent. Its structure allows it to interact with central nervous system receptors, providing pain relief and sedation.
Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier, enhancing the properties of the final products.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring allows it to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to analgesic and anesthetic effects by inhibiting the transmission of pain signals.
Comparaison Avec Des Composés Similaires
- Piperidine, 1-(3-(phenoxy)propyl)-, hydrochloride
- Piperidine, 1-(3-(o-phenoxyphenyl)propyl)-, hydrochloride
- Piperidine, 1-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
Uniqueness: Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to the presence of two phenoxy groups on the propyl chain. This structural feature enhances its binding affinity to certain receptors, making it more effective in its applications compared to similar compounds with only one phenoxy group or different substitution patterns.
Propriétés
Numéro CAS |
24591-47-7 |
|---|---|
Formule moléculaire |
C20H26ClNO2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
1-[3-(2-phenoxyphenoxy)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-10-18(11-4-1)23-20-13-6-5-12-19(20)22-17-9-16-21-14-7-2-8-15-21;/h1,3-6,10-13H,2,7-9,14-17H2;1H |
Clé InChI |
JGGABGKSJGDTLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



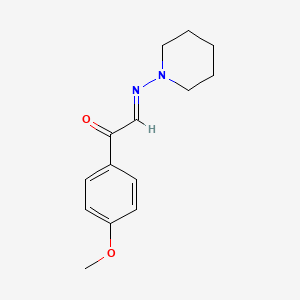

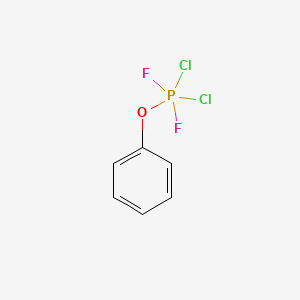
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

